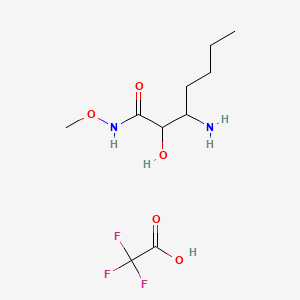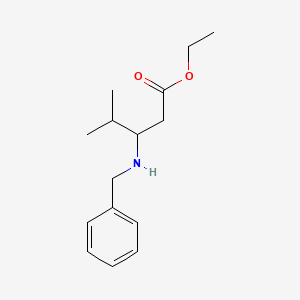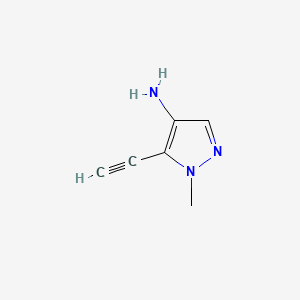
3-amino-2-hydroxy-N-methoxyheptanamide, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is a compound that has garnered interest in various fields of research and industry. This compound is known for its unique chemical structure and properties, which make it valuable for a range of applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid typically involves multiple steps. One common method includes the reaction of 3-amino-2-hydroxyheptanoic acid with methoxyamine under controlled conditions to form the N-methoxy derivative. This intermediate is then treated with trifluoroacetic acid to yield the final product. The reaction conditions often involve specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
化学反応の分析
Types of Reactions
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of functionalized compounds .
科学的研究の応用
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Researchers use it to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-amino-2-hydroxyheptanoic acid
- N-methoxyheptanamide
- Trifluoroacetic acid derivatives
Uniqueness
3-amino-2-hydroxy-N-methoxyheptanamide; trifluoroacetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.
特性
分子式 |
C10H19F3N2O5 |
|---|---|
分子量 |
304.26 g/mol |
IUPAC名 |
3-amino-2-hydroxy-N-methoxyheptanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H18N2O3.C2HF3O2/c1-3-4-5-6(9)7(11)8(12)10-13-2;3-2(4,5)1(6)7/h6-7,11H,3-5,9H2,1-2H3,(H,10,12);(H,6,7) |
InChIキー |
WNMSOVXVYBCPCG-UHFFFAOYSA-N |
正規SMILES |
CCCCC(C(C(=O)NOC)O)N.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Thia-6-azaspiro[3.5]nonane](/img/structure/B13505606.png)
![4,5-dihydro-2H-spiro[1,4-benzoxazepine-3,1'-cyclopropane] hydrochloride](/img/structure/B13505612.png)
![4-[Methyl(nitroso)amino]benzoic acid](/img/structure/B13505614.png)

![Tert-butyl 3-[(3-bromophenyl)amino]propanoate](/img/structure/B13505628.png)







